molecular formula C18H20FN3O3 B5362558 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid

Katalognummer B5362558
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: SNSQPGMLPMYUKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves the inhibition of this compound, which is a protein that plays a crucial role in the production of leukotrienes. Leukotrienes are pro-inflammatory molecules that are produced by immune cells in response to inflammation. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibitor can inhibit the production of leukotrienes in human leukocytes, which are immune cells that play a key role in the inflammatory response. In vivo studies have also shown that this compound inhibitor can reduce inflammation in animal models of asthma, arthritis, and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor in lab experiments has several advantages, including its specificity for this compound and its ability to reduce the production of leukotrienes. However, this compound inhibitor has some limitations, including its potential toxicity and its limited solubility in water.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor. One potential direction is to investigate its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective this compound inhibitors that have fewer side effects and greater efficacy. Additionally, research could focus on developing new methods for synthesizing this compound inhibitor that are more efficient and cost-effective.

Synthesemethoden

The synthesis of 1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound inhibitor involves the condensation of 3-(3-fluorophenyl)propanoic acid with 1H-pyrazole-1-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the acylation of the piperidine ring with 4-chloro-4-oxobutyric acid, resulting in the formation of this compound inhibitor.

Wissenschaftliche Forschungsanwendungen

1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid inhibitor has been extensively studied for its potential use in treating various inflammatory diseases, such as asthma, arthritis, and psoriasis. It works by inhibiting the activity of 5-lipoxygenase-activating protein (this compound), which is an important mediator of the inflammatory response. By inhibiting this compound, this compound inhibitor can reduce the production of leukotrienes, which are pro-inflammatory molecules that contribute to the development of inflammatory diseases.

Eigenschaften

IUPAC Name

1-[3-(3-fluorophenyl)propanoyl]-4-pyrazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-15-4-1-3-14(13-15)5-6-16(23)21-11-7-18(8-12-21,17(24)25)22-10-2-9-20-22/h1-4,9-10,13H,5-8,11-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQPGMLPMYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.